molecular formula C14H18ClF2NO B2663826 2-Chloro-N-[2-(2,4-difluorophenyl)ethyl]-N-propan-2-ylpropanamide CAS No. 2411297-33-9

2-Chloro-N-[2-(2,4-difluorophenyl)ethyl]-N-propan-2-ylpropanamide

Cat. No. B2663826
CAS RN: 2411297-33-9
M. Wt: 289.75
InChI Key: GERJAPHPEFIKFX-UHFFFAOYSA-N
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Description

The compound “2-Chloro-N-[2-(2,4-difluorophenyl)ethyl]-N-propan-2-ylpropanamide” is a chemical compound with the molecular formula C12H7ClF2N2O . It has an average mass of 268.647 Da and a monoisotopic mass of 268.021484 Da .


Molecular Structure Analysis

The molecular structure of “this compound” is complex. The primary intermolecular hydrogen bond is the amide–amide interaction linking molecules into 1D chains along the b-axis direction .


Physical And Chemical Properties Analysis

The compound “this compound” has a molecular formula of C12H7ClF2N2O, an average mass of 268.647 Da, and a monoisotopic mass of 268.021484 Da .

Safety and Hazards

While specific safety and hazard information for “2-Chloro-N-[2-(2,4-difluorophenyl)ethyl]-N-propan-2-ylpropanamide” is not available, it’s important to handle all chemical compounds with care and appropriate safety measures. For example, a similar compound, 2-Chloro-2’,4’-difluoroacetophenone, is known to cause severe skin burns and eye damage .

properties

IUPAC Name

2-chloro-N-[2-(2,4-difluorophenyl)ethyl]-N-propan-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClF2NO/c1-9(2)18(14(19)10(3)15)7-6-11-4-5-12(16)8-13(11)17/h4-5,8-10H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERJAPHPEFIKFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCC1=C(C=C(C=C1)F)F)C(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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